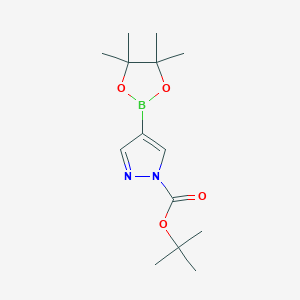

1-Boc-pyrazole-4-boronic acid pinacol ester

Overview

Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is often used as a building block in the synthesis of various biologically active molecules and pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of 1-Boc-pyrazole-4-boronic acid pinacol ester are various enzymes and kinases. It is used as a reagent in the synthesis of several inhibitors, including thieno[3,2-c]pyridin-4-amines, which are a novel series of Bruton’s tyrosine kinase (BTK) inhibitors .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes or kinases. This binding can inhibit the function of the target, leading to a decrease in the activity of the pathway in which the target is involved .

Biochemical Pathways

The compound affects several biochemical pathways. For example, it is involved in the synthesis of inhibitors of many highly significant therapeutic enzymes and kinases containing the privileged scaffold pyrazole, including VEGF, Aurora, Rho (ROCK), Janus Kinase 2 (JAK), c-MET, ALK, S-nitrosoglutathione reductase, CDC7, Acetyl-CoA carboxylase, Prosurvival Bcl-2 protein, Viral RNA-Dependent RNA polymerase, Long Chain Fatty Acid Elongase 6, PI3, AKT, and Chk1 .

Pharmacokinetics

The compound is slightly soluble in water , which may affect its absorption and distribution in the body. The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The result of the compound’s action is the inhibition of the target enzymes or kinases. This inhibition can lead to a decrease in the activity of the biochemical pathways in which these targets are involved, potentially leading to therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of reactions involving the compound . Additionally, the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 1-Boc-pyrazole-4-boronic acid pinacol ester are not well-documented in the literature. Boronic acids and their derivatives are known to interact with various enzymes and proteins, often serving as inhibitors. The exact nature of these interactions would depend on the specific biomolecules involved .

Cellular Effects

Boronic acid derivatives are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids and their derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Like many compounds, it is likely that its effects would vary with dosage .

Metabolic Pathways

Boronic acids and their derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Many compounds are known to interact with transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Many compounds are directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester typically involves a multi-step process. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to a series of reactions to introduce the boronic ester and pyrazole moieties . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyrazole ring can undergo reduction under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Organolithium or Grignard reagents.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole and boronic ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

1-Boc-pyrazole-4-boronic acid pinacol ester serves as an important intermediate in the synthesis of anticancer agents. Its boronic acid functionality allows for participation in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This is particularly relevant for creating compounds that target cancer pathways, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the successful application of this compound in synthesizing novel pyrazole derivatives that exhibit potent anticancer activity. For instance, the compound has been utilized to develop inhibitors targeting specific kinases involved in cancer progression, showcasing its role in drug discovery .

Organic Synthesis

Building Block for Complex Molecules

The compound is a valuable building block for synthesizing various pyrazole derivatives and other heterocyclic compounds. Its ability to undergo transformations via palladium-catalyzed coupling reactions makes it a key player in the construction of complex organic frameworks .

Table 1: Summary of Reactions Involving this compound

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in the development of new polymeric materials. The incorporation of boronic acids into polymer backbones can enhance properties such as thermal stability and mechanical strength, making them suitable for advanced applications .

Analytical Chemistry

HPLC Analysis

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Its derivatives can be analyzed to determine purity and concentration, which is crucial for quality control in pharmaceutical manufacturing .

Case Study: Method Development for HPLC

A study focused on developing a reliable HPLC method for analyzing boronic pinacol esters, including this compound, demonstrated its effectiveness in providing accurate quantification and characterization of these compounds under varying conditions .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate

Uniqueness

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is unique due to its combination of a boronic ester and a pyrazole ring. This structure imparts specific reactivity and stability, making it a valuable intermediate in the synthesis of various complex molecules. Its ability to participate in cross-coupling reactions and form stable boron-carbon bonds distinguishes it from other similar compounds.

Biological Activity

1-Boc-pyrazole-4-boronic acid pinacol ester (CAS Number: 552846-17-0) is a boronic ester derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound serves as a versatile building block in the synthesis of various biologically active molecules and pharmaceuticals. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

This compound is characterized by its unique structure, which includes a pyrazole ring and a boronic acid moiety. The compound is primarily utilized in organic synthesis, particularly in the development of inhibitors targeting key enzymes and kinases involved in various diseases.

Chemical Properties:

- Molecular Formula: C₁₄H₂₃BN₂O₄

- Molecular Weight: 294.15 g/mol

- Melting Point: 82-89 °C

- Density: 1.1 ± 0.1 g/cm³

- Solubility: Slightly soluble in water .

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and kinases through competitive binding at their active sites. Some notable targets include:

- Bruton’s Tyrosine Kinase (BTK): A critical enzyme in B-cell receptor signaling pathways, making it a target for therapies against certain leukemias and lymphomas.

- Janus Kinase 2 (JAK2): Involved in hematopoiesis and immune response, making it relevant for autoimmune diseases and cancers.

- Vascular Endothelial Growth Factor (VEGF): Plays a significant role in angiogenesis, thus influencing tumor growth and metastasis .

Biochemical Pathways Affected

The compound influences several key biochemical pathways:

- Cell Proliferation and Survival: By inhibiting kinases like BTK and JAK2, it can reduce cell proliferation in cancerous tissues.

- Angiogenesis: Inhibition of VEGF can lead to decreased blood supply to tumors.

- Metabolic Regulation: Interactions with metabolic enzymes can alter cellular metabolism, impacting energy production and biosynthesis pathways .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various experimental setups:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has moderate bioavailability due to its solubility characteristics. Its distribution may be influenced by interactions with plasma proteins and transporters within biological systems.

Properties

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-10(8-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPISOFJLWYBCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584474 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552846-17-0 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.